5-(5-Fluoro-2-isopropoxyphenyl)-1H-pyrazole-3-carbaldehyde
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Overview
Description
5-(5-Fluoro-2-isopropoxyphenyl)-1H-pyrazole-3-carbaldehyde is a chemical compound characterized by the presence of a fluorine atom, an isopropoxy group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Fluoro-2-isopropoxyphenyl)-1H-pyrazole-3-carbaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone.
Introduction of the fluorine atom: This step involves the fluorination of the aromatic ring using a suitable fluorinating agent.
Attachment of the isopropoxy group: This can be done through an etherification reaction using isopropyl alcohol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(5-Fluoro-2-isopropoxyphenyl)-1H-pyrazole-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-(5-fluoro-2-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxylic acid.
Reduction: 3-(5-fluoro-2-propan-2-yloxyphenyl)-1H-pyrazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(5-Fluoro-2-isopropoxyphenyl)-1H-pyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(5-Fluoro-2-isopropoxyphenyl)-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and isopropoxy group can enhance binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
3-(5-fluoro-2-isopropoxyphenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(5-fluoro-2-isopropoxyphenyl)-1H-pyrazole-5-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
Uniqueness
5-(5-Fluoro-2-isopropoxyphenyl)-1H-pyrazole-3-carbaldehyde is unique due to the presence of the aldehyde group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The combination of the fluorine atom and isopropoxy group also enhances its potential as a pharmacophore in drug design.
Properties
IUPAC Name |
3-(5-fluoro-2-propan-2-yloxyphenyl)-1H-pyrazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-8(2)18-13-4-3-9(14)5-11(13)12-6-10(7-17)15-16-12/h3-8H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUHYTXQIKNGFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)F)C2=NNC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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